molecular formula C21H14O8 B8004290 5-Carboxy-fluorescein

5-Carboxy-fluorescein

Cat. No.: B8004290
M. Wt: 394.3 g/mol
InChI Key: ROECYOYBOVMYJC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

5-Carboxyfluorescein is formally named 3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid according to IUPAC nomenclature. Its molecular formula is C₂₁H₁₂O₇ , with a molecular weight of 376.32 g/mol . The structure comprises a xanthene ring system fused to a benzofuran moiety, with a carboxylic acid substituent at the 5-position of the benzofuran ring (Table 1).

Table 1: Nomenclature and molecular identity of 5-carboxyfluorescein

Property Description
IUPAC Name 3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Molecular Formula C₂₁H₁₂O₇
CAS Registry Number 76823-03-5
Synonyms 5-FAM, 4(5)-Carboxyfluorescein, AB2MM66GSF

Isomeric Forms and Positional Variations

5-Carboxyfluorescein exhibits positional isomerism due to the variable attachment of the carboxylic acid group on the benzofuran ring. The 5-carboxy isomer is distinct from 6-carboxyfluorescein , where the substituent occupies the adjacent position. Commercially available preparations often include 5(6)-carboxyfluorescein , a mixture of both isomers, though single-isomer forms (≥97% purity) are also synthesized. The isomerization impacts photophysical properties: the 5-carboxy isomer demonstrates an excitation maximum at 492 nm and emission at 517 nm in alkaline buffers, whereas the 6-carboxy variant shows slight spectral shifts.

Table 2: Comparison of 5-carboxy and 5(6)-carboxyfluorescein isomers

Property 5-Carboxyfluorescein 5(6)-Carboxyfluorescein
Purity ≥95% (single isomer) Mixed isomers
λₑₓ/λₑₘ (nm) 492/517 492/515–520
CAS Number 76823-03-5 72088-94-9

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for 5-carboxyfluorescein remains limited, structural insights can be inferred from related fluorescein derivatives. For instance, the methyl ester of 2,7-dichlorofluorescein (DCF-ME) forms one-dimensional hydrogen-bonded chains in its crystal lattice, with intermolecular hydrogen bonds measuring 2.57–2.67 Å. These interactions stabilize the planar xanthene core and benzofuran ring. In 5-carboxyfluorescein, the free carboxylic acid group likely participates in similar hydrogen bonding, influencing solubility and crystallinity. Computational modeling suggests that the 5-carboxy substituent induces slight distortion in the spirocyclic structure compared to unsubstituted fluorescein.

Comparative Structural Analysis with Fluorescein Derivatives

The structural uniqueness of 5-carboxyfluorescein becomes evident when compared to other fluorescein analogs (Table 3):

Table 3: Structural and spectral comparison of fluorescein derivatives

Compound Substituents λₑₓ/λₑₘ (nm) Molecular Weight (g/mol)
Fluorescein None 494/521 332.31
5-Carboxyfluorescein -COOH at C5 492/517 376.32
6-Carboxyfluorescein -COOH at C6 490/515 376.32
2,7-Dichlorofluorescein -Cl at C2 and C7 504/529 401.20

Key observations include:

  • Carboxylic Acid Impact : The 5-carboxy group reduces fluorescence quantum yield compared to unsubstituted fluorescein due to electron-withdrawing effects.
  • Chlorination Effects : Dichloro derivatives (e.g., 2,7-dichlorofluorescein) exhibit red-shifted spectra and enhanced photostability.
  • Solubility : The carboxylic acid group improves water solubility relative to hydrophobic variants like fluorescein diacetate.

Properties

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROECYOYBOVMYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The cyclodehydration of 4-carboxyphthalic anhydride with resorcinol in the presence of zinc chloride (ZnCl₂) forms a mixture of 5- and 6-carboxyfluorescein isomers. The reaction proceeds via Friedel-Crafts acylation at 180°C for 80 minutes, followed by hydrolysis in 1N HCl to yield the free carboxylic acid forms.

Key Steps :

  • Cyclodehydration : ZnCl₂ catalyzes the formation of the fluorescein backbone.

  • Hydrolysis : Acidic conditions (1N HCl, reflux) cleave ester intermediates to carboxylic acids.

Isolation and Purification

Separation of isomers is achieved via fractional crystallization:

  • Pivaloyl Ester Formation : Treatment with pivalic anhydride converts carboxyl groups to pivaloyl esters. The 6-carboxyfluorescein diisopropylamine salt precipitates in ethanol, while the 5-isomer remains in the mother liquor.

  • Yields : 20% 5-carboxyfluorescein and 21% 6-carboxyfluorescein after hydrolysis.

Methanesulfonic Acid-Catalyzed Condensation

Single-Step Synthesis

Methanesulfonic acid (MSA) serves as both solvent and catalyst, enabling direct condensation of trimellitic anhydride and resorcinol at 85°C for 24 hours. This method avoids metal catalysts and simplifies purification.

Reaction Profile :

  • Temperature : 80–85°C

  • Time : 24 hours

  • Yield : 61% (mixture of 5- and 6-isomers).

Separation via Methanesulfonic Acid Adducts

The MSA adducts of 5- and 6-carboxyfluorescein exhibit distinct solubility profiles:

  • 5-Isomer Adduct : Precipitates from ethanol/hexane.

  • 6-Isomer Adduct : Crystallizes from methanol/hexane.

  • Purity : >98% after two recrystallizations.

Diisopropylamine Salt Fractionation

Procedure Overview

This method isolates 6-carboxyfluorescein dipivalate as its diisopropylamine salt, leaving the 5-isomer in the acidic mother liquor.

Steps :

  • Esterification : 5(6)-carboxyfluorescein reacts with pivaloyl chloride.

  • Salt Formation : Diisopropylamine selectively complexes the 6-isomer.

  • Acidification : The 5-isomer is recovered by adjusting the mother liquor to pH 2.

Yield : 40% for 5-carboxyfluorescein.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation accelerates the coupling of 5-carboxyfluorescein with Fmoc-Lys, reducing reaction times from hours to minutes.

Conditions :

  • Temperature : 45°C

  • Time : 45 minutes

  • Power : 25 W.

Advantages :

  • Higher purity (reduced side reactions).

  • Scalable for peptide labeling applications.

Comparative Analysis of Methods

Method Catalyst Yield (%) Isomer Purity Scalability
CyclodehydrationZnCl₂20–2185–90%Moderate
MSA CondensationMethanesulfonic acid40–61>98%High
Diisopropylamine SaltNone4095%High
MicrowaveNone75>99%Limited to small scale

Challenges and Innovations

Isomer Separation

Early methods relied on HPLC, but modern approaches use crystallization of pivaloyl esters or MSA adducts for cost-effective large-scale production.

Green Chemistry Advances

Recent protocols replace toxic solvents (e.g., nitrobenzene) with ethanol/hexane mixtures, improving safety without compromising yield .

Chemical Reactions Analysis

Types of Reactions: 5-Carboxy-fluorescein undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorescent derivatives that can be used in different scientific applications .

Scientific Research Applications

Cellular Imaging and Viability Assays

5-Carboxyfluorescein is extensively used for detecting live bacteria through fluorescence microscopy. The dye can be modified to enhance its permeability through bacterial membranes. For instance, derivatives such as carboxyfluorescein diacetate (CFDA) are employed to stain viable cells selectively. When introduced into bacterial cells, CFDA is hydrolyzed by intracellular esterases, resulting in fluorescence that indicates live cells while non-viable cells remain unstained .

Case Study: Bacterial Detection

  • Objective: To assess the efficacy of CFDA in detecting live bacteria.
  • Methodology: Bacteria were incubated with CFDA and analyzed using flow cytometry.
  • Results: CFDA successfully differentiated between active and inactive bacterial populations, demonstrating its utility in microbiological studies.

Protein Binding Studies

5-Carboxyfluorescein has been investigated for its binding interactions with human serum proteins. Studies show that both fluorescein and carboxyfluorescein exhibit significant binding affinity to serum proteins at physiological temperatures. For example, the association constants for carboxyfluorescein were found to be approximately 3.5×1033.5\times 10^3 M1^{-1} at 37°C . This characteristic is crucial for understanding the pharmacokinetics of fluorescent probes in vivo.

Data Table: Protein Binding Affinity

DyeTemperature (°C)Association Constant (M1^{-1})
Carboxyfluorescein373.5×1033.5\times 10^3
Fluorescein373.7×1033.7\times 10^3

Fluorescence Resonance Energy Transfer (FRET)

5-Carboxyfluorescein is employed as a donor fluorophore in FRET applications. Its high extinction coefficient allows for sensitive detection in various assays, including peptide studies where it serves as a marker for peptide interactions . The use of FRET with 5-FAM enhances the detection capabilities of assays due to its favorable spectral properties.

Case Study: FRET Applications

  • Objective: To utilize 5-FAM in FRET-based assays for peptide interactions.
  • Methodology: Peptide substrates were labeled with 5-FAM, and FRET efficiency was measured.
  • Results: The study demonstrated improved sensitivity and specificity in detecting peptide interactions compared to traditional methods.

Surface Plasmon Resonance (SPR) Enhancement

Recent advancements have shown that coupling 5-carboxyfluorescein with surface plasmon technologies significantly enhances its fluorescence emission. Experiments revealed up to a 46.5-fold increase in fluorescence intensity when using bimetallic plasmonic structures compared to monometallic ones . This enhancement is beneficial for biochemical assays that require high sensitivity.

Data Table: Fluorescence Enhancement Factors

Plasmonic StructureFluorescence Enhancement Factor
MonometallicLower than bimetallic
Bimetallic (Au/Ag)46.5-fold

Comparison with Similar Compounds

5-Carboxyfluorescein vs. 6-Carboxyfluorescein (6-FAM)

Property 5-FAM 6-FAM Reference
Isomer Position Carboxylic acid at 5-position Carboxylic acid at 6-position
Conjugation Impact Optimal for SA (streptavidin) binding Reduced SA binding efficiency
Fluorescence λexem: 492/518 nm Similar emission profile
Applications Preferred in protein interaction studies Less common due to steric effects in conjugates

Key Findings :

  • Structural isomerism significantly affects molecular interactions. For example, 5-FAM-conjugated DNA nanoantennas show stronger streptavidin binding than 6-FAM .
  • Both isomers share similar spectral properties but differ in conjugation stability and steric hindrance .

5(6)-Carboxyfluorescein (Mixed Isomers)

This commercial mixture is less specific than pure 5-FAM, with variable labeling efficiency due to the presence of both 5- and 6-isomers . It is cost-effective for bulk applications like membrane permeability studies but unsuitable for precision assays requiring reproducible conjugation .

5-Carboxyfluorescein Diacetate Acetoxymethyl Ester (CFDA-AM)

Property CFDA-AM 5-FAM Reference
Membrane Permeability Permeant (esterified form) Impermeant (charged carboxyl)
Activation Hydrolyzed intracellularly to 5-FAM Requires direct conjugation
Applications Cell viability assays Fixed-cell imaging

Key Findings :

  • CFDA-AM serves as a prodrug, enabling live-cell tracking, whereas 5-FAM is restricted to pre-labeled or permeabilized systems .

Comparison with Functionally Similar Fluorophores

5-Carboxyfluorescein vs. Fluorescein Isothiocyanate (FITC)

Property 5-FAM FITC Reference
Reactive Group Carboxylic acid (amine-reactive via EDC) Isothiocyanate (direct amine coupling)
pH Sensitivity pKa ~6.5 pKa ~6.4
Photostability Moderate Moderate (similar to 5-FAM)
Applications Bioconjugation in neutral pH Rapid labeling in alkaline pH

Key Findings :

  • FITC offers faster conjugation but may exhibit higher nonspecific binding compared to 5-FAM’s carboxyl-mediated coupling .

5-Carboxyfluorescein vs. 5-Carboxy-2',7'-Dichlorofluorescein

Property 5-FAM Dichloro Derivative Reference
pKa ~6.5 ~5.0 (suited for acidic pH)
Emission 518 nm 525 nm
Applications General labeling Acidic organelle tracking

Key Findings :

  • The dichloro derivative’s lower pKa makes it ideal for lysosomal or extracellular pH monitoring .

5-Carboxyfluorescein vs. TAMRA and JOE

Property 5-FAM TAMRA JOE Reference
λexem 492/518 nm 555/580 nm 520/548 nm
Brightness High Moderate High
Applications Green channel detection Red channel multiplexing Yellow-green multiplexing

Key Findings :

  • TAMRA and JOE enable multicolor experiments but require distinct optical setups compared to 5-FAM .

Fluorescence Polarization Assays

5-FAM-labeled peptides (e.g., Bid BH3 domain) provide high sensitivity for detecting protein interactions (e.g., Bcl-2 family proteins) due to their small size and minimal steric interference . In contrast, larger dyes like TAMRA increase molecular weight, reducing polarization shifts .

Cytotoxicity Assays

CFDA-AM (hydrolyzed to 5-FAM) outperforms resazurin-based assays in ZFL cells, offering linear dose-response curves for compounds like Tamoxifen .

DNA Nanoantennas

5-FAM’s conjugation position (5′ vs.

Biological Activity

5-Carboxyfluorescein (CF) is a fluorescent compound that has garnered attention for its diverse biological applications, particularly in cellular imaging, pH sensing, and drug delivery systems. This article provides a comprehensive overview of the biological activity of 5-Carboxyfluorescein, supported by recent research findings, case studies, and relevant data tables.

5-Carboxyfluorescein is a derivative of fluorescein characterized by the addition of a carboxyl group at the fifth position of the fluorescein structure. Its molecular formula is C21H12O7, with a molecular weight of 376.32 g/mol. The compound exhibits strong fluorescence properties and is soluble in water, making it suitable for various biological applications.

Biological Applications

1. Cellular Imaging and Tracking

5-Carboxyfluorescein is widely used in cellular imaging due to its ability to penetrate cell membranes with minimal leakage. It serves as a vital tool for tracking cellular processes in real-time. Research indicates that CF can be conjugated with various biomolecules to create targeted imaging probes. For instance, studies have shown that CF-labeled compounds can effectively visualize tumor cells in vitro, providing insights into cancer biology and treatment responses .

2. pH Sensing

The compound's sensitivity to pH changes makes it an excellent candidate for monitoring intracellular pH fluctuations. It has been utilized as a pH-sensitive probe in live-cell imaging studies. The unique photophysical properties of CF allow for accurate pH measurement within physiological ranges (pH 6-8), which is critical for understanding cellular metabolism and signaling pathways .

3. Drug Delivery Systems

5-Carboxyfluorescein has been explored as a fluorescent marker in drug delivery systems. Its ability to form stable conjugates with drugs enhances the tracking of therapeutic agents within biological systems. For example, CF has been incorporated into antibody-drug conjugates (ADCs), improving the specificity and efficacy of cancer therapies .

Case Studies

Case Study 1: Inhibition of Oncogenic Translation

A study focused on the use of CF-labeled probes to evaluate inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E), which is often overexpressed in cancer cells. The fluorescence anisotropy technique was employed to assess binding interactions between CF-labeled compounds and eIF4E. Results demonstrated that specific inhibitors could significantly reduce eIF4E activity, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Monitoring Bacterial Growth

Another significant application involved using CF-labeled particles to monitor bacterial growth in culture media. As Escherichia coli proliferated, a corresponding decrease in pH was observed, which was directly linked to changes in fluorescence intensity. This method proved effective for screening potential antibacterial agents by correlating fluorescence signals with bacterial viability .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of 5-Carboxyfluorescein:

  • Fluorescence Stability : The stability of fluorescence intensity varies with different linker lengths when conjugated with target proteins, affecting the accuracy of binding assays .
  • Cellular Uptake : CF demonstrates low leakage rates through cell membranes compared to other fluorescein derivatives, enhancing its utility in live-cell imaging applications .
  • Therapeutic Targeting : Compounds targeting cap-binding proteins like DcpS have shown promising results in modulating gene expression related to various diseases, including cancer and spinal muscular atrophy .

Table 1: Binding Affinity of CF-Labeled Probes

Probe IDDissociation Constant (Kd)Fluorescence Change (%)
Probe 145.7 ± 7.4 µM10%
Probe 2477.4 ± 29.8 µM4%
Probe 3Not ApplicableStable

This table summarizes the binding affinities and corresponding fluorescence changes observed during competitive binding experiments involving CF-labeled probes.

Table 2: Applications of 5-Carboxyfluorescein

Application AreaDescription
Cellular ImagingTracking cellular processes
pH MeasurementMonitoring intracellular pH fluctuations
Drug Delivery SystemsEnhancing specificity in targeted therapies
Antibacterial ScreeningAssessing bacterial growth dynamics

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxy-fluorescein
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Reactant of Route 2
5-Carboxy-fluorescein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.